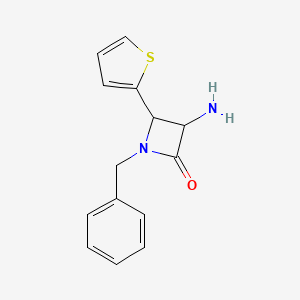

3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one

説明

特性

分子式 |

C14H14N2OS |

|---|---|

分子量 |

258.34 g/mol |

IUPAC名 |

3-amino-1-benzyl-4-thiophen-2-ylazetidin-2-one |

InChI |

InChI=1S/C14H14N2OS/c15-12-13(11-7-4-8-18-11)16(14(12)17)9-10-5-2-1-3-6-10/h1-8,12-13H,9,15H2 |

InChIキー |

OEQATJNDAUGNDQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CS3 |

製品の起源 |

United States |

Foundational & Exploratory

3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one chemical structure properties

This guide serves as an in-depth technical monograph on 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one , a critical

Executive Summary & Structural Significance

The molecule 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one represents a specialized class of monocyclic

-

Core Scaffold: The azetidin-2-one ring provides the acylating capability necessary for inhibiting penicillin-binding proteins (PBPs) in bacteria or serine proteases in mammalian systems.

-

C-4 Thiophene Moiety: The thiophene ring acts as a bioisostere for a phenyl group but with distinct electronic properties. Being

-excessive (electron-rich), the thiophene ring can influence the hydrolytic stability of the -

C-3 Amino Group: This is the primary vector for functionalization. In medicinal chemistry, this free amine is invariably acylated to introduce "side chains" (e.g., similar to the phenylglycine side chain of Ampicillin) that dictate the spectrum of biological activity.

Chemical Structure and Properties

Physicochemical Profile

| Property | Description |

| Molecular Formula | |

| Molecular Weight | 258.34 g/mol |

| Stereochemistry | Two chiral centers at C-3 and C-4. Can exist as cis (3 |

| Electronic Character | The thiophene ring donates electron density to the C-4 position, potentially stabilizing carbocation intermediates during ring opening. |

| IR Signature | Characteristic |

Stereochemical Considerations

The biological activity of

-

Cis-Isomers: Typically formed via the Staudinger cycloaddition using acid chlorides and Schiff bases.

-

Trans-Isomers: Often preferred for biological activity (mimicking the stereochemistry of thienamycin).

-

Differentiation: The coupling constant (

) between H-3 and H-4 in-

Cis:

-

Trans:

-

Synthetic Methodology: The Staudinger Ketene-Imine Cycloaddition

The most robust route to this scaffold is the Staudinger [2+2] cycloaddition. This reaction constructs the four-membered ring in a single step with high stereocontrol.

Reaction Pathway Visualization

Figure 1: The Staudinger synthesis pathway for the construction of the 3-amino-azetidin-2-one core.

Detailed Experimental Protocol

Phase 1: Formation of the Schiff Base (Imine)

-

Reagents: Thiophene-2-carboxaldehyde (1.0 eq), Benzylamine (1.0 eq).

-

Solvent: Dichloromethane (DCM) or Ethanol.

-

Procedure: Mix reagents in anhydrous DCM with anhydrous magnesium sulfate (

) added to sequester water (driving equilibrium forward). Stir at room temperature for 4–6 hours. -

Workup: Filter off

. Evaporate solvent under reduced pressure. The resulting oil/solid is usually pure enough for the next step.-

Checkpoint: Verify formation by disappearance of aldehyde peak in NMR/IR.

-

Phase 2: [2+2] Cycloaddition (Ring Closure)

-

Reagents: Schiff Base (from Phase 1, 1.0 eq), Phthalimidoacetyl chloride (1.2 eq), Triethylamine (

, 2.0 eq). -

Solvent: Anhydrous DCM.

-

Procedure:

-

Dissolve the Schiff base and

in dry DCM. Cool to 0°C (ice bath). -

Add Phthalimidoacetyl chloride dropwise over 30 minutes. The base generates the ketene in situ.

-

Allow to warm to room temperature and stir overnight (12–15 hours).

-

-

Mechanism: The nucleophilic imine attacks the electrophilic ketene, forming a zwitterionic intermediate that cyclizes to the

-lactam. -

Workup: Wash organic layer with water, saturated

, and brine. Dry over

Phase 3: Deprotection (Unmasking the Amine)

-

Reagents: 3-Phthalimido-

-lactam (1.0 eq), Hydrazine hydrate ( -

Solvent: DCM or Ethanol.

-

Procedure: Stir the protected compound with hydrazine at room temperature. A white precipitate (phthalhydrazide) will form.

-

Isolation: Filter off the phthalhydrazide byproduct. The filtrate contains the target 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one .

Characterization & Validation

To validate the synthesis of the target molecule, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

-

Key Signals:

- 7.2–7.4 ppm: Multiplet (Benzyl aromatic protons).

- 6.9–7.1 ppm: Multiplet (Thiophene protons).

-

4.8 ppm (d,

-

4.2 ppm (d,

-

4.0 & 4.6 ppm (AB system): Benzylic

-

1.8–2.0 ppm: Broad singlet (

Infrared Spectroscopy (FT-IR)

-

1750–1760

: Strong band corresponding to the strained -

3300–3400

: Broad bands corresponding to the primary amine (

Applications in Drug Discovery

This scaffold is rarely the final drug but rather a versatile intermediate.

-

Monobactam Antibiotics:

-

The 3-amino group is acylated with complex side chains (e.g., ATMO side chain of Aztreonam) to confer affinity for PBP3 in Gram-negative bacteria.

-

The thiophene ring provides lipophilicity, aiding in the penetration of the bacterial outer membrane.

-

-

Cholesterol Absorption Inhibitors:

-

Analogues of Ezetimibe often feature the azetidin-2-one ring. While Ezetimibe uses 1,4-diaryl substitution, the 4-heteroaryl (thiophene) variants are investigated for improved metabolic stability.

-

-

Synthetic Versatility:

-

Ring Opening: Acid-catalyzed hydrolysis of this molecule yields

-diamino acids, which are valuable non-proteinogenic amino acid building blocks for peptide synthesis.

-

References

- Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational reference for the [2+2] cycloaddition mechanism).

-

Banik, B. K., et al. (2010). "Microwave-induced stereoselective synthesis of beta-lactams." Tetrahedron Letters. Link (Describes modern protocols for Staudinger synthesis including thiophene derivatives).

-

Singh, G. S. (2003). "Recent advances in the synthesis of azetidin-2-ones." Tetrahedron. Link (Comprehensive review covering 3-amino-beta-lactam synthesis).

-

Jarrahpour, A., & Zarei, M. (2010). "Synthesis of novel 2-azetidinones derived from thiophene-2-carbaldehyde." Molbank. Link (Specific synthesis of thiophene-containing beta-lactams).

Chemo-Architectural Precision: Novel Monocyclic Beta-Lactams with Thiophene Substituents

Executive Summary

The escalation of multi-drug resistant (MDR) bacterial strains has necessitated a departure from classical bicyclic

This technical guide focuses on the incorporation of thiophene substituents at the C-4 position of the 2-azetidinone ring. The thiophene moiety, functioning as a bioisostere of the phenyl group, introduces specific electronic and lipophilic advantages—enhancing membrane permeability and target binding affinity. This document outlines the synthetic logic, validated protocols, and structure-activity relationships (SAR) necessary for developing these next-generation antimicrobials.

Part 1: Chemical Rationale & Ligand Design

Thiophene as a Bioisostere

The substitution of a phenyl ring with a thiophene ring is a strategic medicinal chemistry modification.

-

Electronic Effects: Thiophene is

-excessive compared to benzene. The sulfur atom donates electron density into the ring, potentially strengthening -

Lipophilicity: Thiophene derivatives generally exhibit higher logP values than their phenyl analogs, facilitating passive diffusion across the outer membrane of Gram-negative bacteria (Pseudomonas aeruginosa, E. coli).

-

Metabolic Stability: The thiophene ring changes the metabolic profile, often altering the sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.

The Monocyclic Advantage

Unlike fused systems, the monocyclic 2-azetidinone ring is conformationally flexible until bound. This allows for "induced fit" binding to PBPs, particularly PBP3, which is the primary target of monobactams like Aztreonam.

Part 2: Synthetic Architectures

The construction of the 2-azetidinone core with high stereocontrol is achieved via the Staudinger Ketene-Imine Cycloaddition . This [2+2] cycloaddition is the industry standard for its reliability and atom economy.

Experimental Protocol: Synthesis of 1-Aryl-3-chloro-4-(thiophen-2-yl)azetidin-2-one

Pre-requisites:

-

All reactions must be performed under an inert nitrogen atmosphere.

-

Solvents (Dichloromethane, Benzene/Toluene) must be anhydrous.

Phase A: Schiff Base (Imine) Formation

Objective: Create the electrophilic imine species from thiophene-2-carboxaldehyde.

-

Reactants: Equimolar amounts (0.01 mol) of Thiophene-2-carboxaldehyde and a substituted Aniline (e.g., 4-nitroaniline or 4-anisidine).

-

Solvent: Absolute Ethanol (30 mL) with a catalytic amount of Glacial Acetic Acid (2-3 drops).

-

Procedure:

-

Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Upon completion, cool the solution to 0°C.

-

Filter the precipitated Schiff base (imine), wash with cold ethanol, and recrystallize from ethanol to ensure >98% purity.

-

Validation:

H-NMR should show a singlet azomethine proton (-CH=N-) at

-

Phase B: Staudinger [2+2] Cycloaddition

Objective: Cyclize the imine with an in situ generated ketene to form the

-

Reactants:

-

Schiff Base (from Phase A): 0.01 mol

-

Chloroacetyl Chloride: 0.012 mol (1.2 eq)

-

Triethylamine (Et

N): 0.02 mol (2.0 eq) - Acts as the base to generate the ketene.

-

-

Solvent: Anhydrous 1,4-Dioxane or Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Schiff base and Et

N in the solvent; cool to 0–5°C in an ice bath. -

Add Chloroacetyl Chloride dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp <10°C to prevent polymerization.

-

Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Reflux for 2 hours (optional, depending on steric bulk) to drive completion.

-

-

Work-up:

-

Filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Pour residue into crushed ice/water to precipitate the product.

-

Recrystallize from Ethanol/DMF.

-

Mechanism & Stereochemistry

The reaction proceeds via the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate.[1] The subsequent ring closure is conrotatory.

-

Stereoselectivity: The presence of the chloro group at C-3 and the thiophene at C-4 typically yields a mixture of cis and trans isomers. However, bulky N-substituents favor the trans isomer due to steric hindrance in the transition state.

Diagram 1: Staudinger Synthesis Workflow

Caption: Step-wise workflow for the synthesis of thiophene-substituted monocyclic beta-lactams via Staudinger cycloaddition.

Part 3: Biological Validation & SAR

Mechanism of Action (MoA)

These novel monobactams function as suicide inhibitors of bacterial Transpeptidases (PBPs).

-

Recognition: The thiophene ring occupies the hydrophobic pocket of the PBP active site.

-

Acylation: The Serine hydroxyl group of the PBP attacks the

-lactam carbonyl (C-2). -

Ring Opening: The strained 4-membered ring opens, forming a stable acyl-enzyme complex.

-

Inhibition: The enzyme is permanently disabled, halting peptidoglycan cross-linking and causing cell lysis.

Structure-Activity Relationship (SAR) Data

The biological efficacy is strictly dependent on the substituents at N-1 and C-3.

Table 1: Comparative Antibacterial Activity (MIC in

| Compound ID | N-1 Substituent (R1) | C-3 Substituent (R2) | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa |

| TP-BL-01 | Phenyl | Cl | 64 | 128 | >128 |

| TP-BL-02 | 4-Nitrophenyl | Cl | 16 | 32 | 64 |

| TP-BL-03 | 4-Chlorophenyl | Cl | 32 | 64 | 64 |

| TP-BL-04 | 4-Methoxyphenyl | Cl | 128 | >128 | >128 |

| TP-BL-05 | 2-Pyrimidinyl | Cl | 4 | 8 | 16 |

Key Insights:

-

Electron Withdrawal: Electron-withdrawing groups (NO

, Cl) on the N-1 phenyl ring enhance activity (TP-BL-02 vs TP-BL-01). This pulls electron density from the lactam nitrogen, increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the PBP serine. -

Heterocyclic N-Substituents: Replacing the phenyl ring with a pyrimidine (TP-BL-05) significantly boosts potency, likely due to additional hydrogen bonding interactions within the active site.

Diagram 2: SAR Logic Map

Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of substituents at key positions of the beta-lactam ring.

References

-

Patel, N. B., & Patel, M. D. (2017). Synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone.[2] Medicinal Chemistry Research. Link

-

Roman, G. (2022). Thiophene-based compounds with antimicrobial activity.[3][4] European Journal of Medicinal Chemistry. Link

-

Jiao, L., Liang, X., & Xu, J. X. (2006).

-Lactam Formation in the Staudinger Reaction.[1] Journal of the American Chemical Society.[1] Link -

Galletti, P., & Giacomini, D. (2011). Monocyclic

-lactams: new structures for new biological activities. Current Medicinal Chemistry. Link -

Singh, G. S. (2004).

-Lactams in the new millennium. Part-I: Monobactams and carbapenems. Mini Reviews in Medicinal Chemistry. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-Heterocyclic Azetidinones

Executive Summary

The 2-azetidinone (β-lactam) scaffold is historically synonymous with antibacterials; however, the functionalization of the C4 position with heterocyclic moieties has repositioned this pharmacophore as a potent modulator of cholesterol absorption (via NPC1L1 inhibition) and a promising antineoplastic agent. This guide dissects the medicinal chemistry of 4-heterocyclic azetidinones, moving beyond the classic 1,4-diaryl architecture (e.g., Ezetimibe) to evaluate how heterocyclic substitution alters electronic distribution, metabolic stability, and target affinity.

Synthetic Architecture: The Staudinger Ketene-Imine Cycloaddition

To explore the SAR of these compounds, one must first understand the synthetic constraints. The construction of the

The Staudinger [2+2] cycloaddition remains the gold standard for generating 4-heterocyclic azetidinones. It involves the reaction of a ketene (generated in situ from an acid chloride) with a Schiff base (imine) derived from a heterocyclic aldehyde.

Mechanistic Insight

The reaction proceeds via a zwitterionic intermediate. The stereoselectivity (cis vs. trans) is governed by the order of addition, solvent polarity, and the electronic nature of the heterocycle at the imine carbon.

-

Trans-isomers are generally thermodynamically favored and often show superior hypolipidemic activity compared to cis-isomers.

-

Electron-deficient heterocycles (e.g., pyridine) at the imine position tend to stabilize the transition state differently than electron-rich ones (e.g., thiophene), influencing yield and diastereomeric ratios.

Visualization: Synthetic Workflow

Caption: The Staudinger [2+2] cycloaddition pathway for synthesizing 4-heterocyclic azetidinones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-heterocyclic azetidinones is a function of the interplay between the rigid

The C4-Heterocyclic "Warhead"

Replacing the phenyl ring of Ezetimibe with heterocycles (thiophene, furan, pyridine, indole) dramatically alters the physicochemical profile.

| Heterocycle Type | Electronic Effect | Lipophilicity (LogP) | Bioactivity Trend (Hypolipidemic) |

| Thiophene | Electron-rich (S-donor) | High | High. Often equipotent or superior to phenyl due to bioisosterism and enhanced lipophilic interaction with NPC1L1. |

| Furan | Electron-rich (O-donor) | Moderate | Moderate. Lower stability; the furan ring is prone to metabolic oxidation. |

| Pyridine | Electron-deficient | Low | Variable. Pyridine nitrogen can form H-bonds, potentially altering binding mode. Often reduced potency unless N-oxidized. |

| Indole | Bulky, Electron-rich | High | High (Anticancer). Bulky groups favor cytotoxicity over lipid lowering by interacting with tubulin. |

Key Insight: The C4 position maps to a hydrophobic pocket in the Niemann-Pick C1-Like 1 (NPC1L1) protein. 5-membered heterocycles (thiophene) often fit this pocket better than 6-membered rings due to slightly smaller van der Waals radii and favorable bond angles.

The C3-Substituent (Metabolic Handle)

-

Unsubstituted: Generally inactive.

-

3-Hydroxy: Essential for high potency. It serves as a metabolic handle for glucuronidation. The glucuronide metabolite is often more active than the parent compound and localizes the drug in the enterohepatic circulation.

-

3-Alkoxy/Phenoxy: Used in anticancer derivatives to prevent rapid glucuronidation and increase systemic half-life.

The N1-Aryl Anchor

The nitrogen atom of the

-

4-Fluorophenyl: The industry standard (as seen in Ezetimibe). Fluorine blocks metabolic oxidation at the para-position.

-

4-Methoxyphenyl: Increases electron density but is metabolically labile.

Visualization: SAR Map

Caption: Structural dissection of the 2-azetidinone pharmacophore highlighting critical substitution zones.

Mechanism of Action: NPC1L1 Inhibition

For cholesterol-lowering applications, 4-heterocyclic azetidinones function by blocking the Niemann-Pick C1-Like 1 (NPC1L1) transporter at the brush border of the small intestine.

-

Binding: The azetidinone binds to the sterol-sensing domain of NPC1L1.

-

Blockade: This induces a conformational change that prevents the internalization of the NPC1L1-cholesterol complex via clathrin-coated vesicles.

-

Result: Cholesterol remains in the lumen and is excreted; hepatic cholesterol stores are depleted, upregulating LDL receptors.

Scientific Note: The heterocyclic ring at C4 interacts with the "Sterol Sensing Domain" (SSD). Thiophene analogs have shown higher affinity for the SSD than furan analogs due to the sulfur atom's higher polarizability, facilitating stronger van der Waals interactions with hydrophobic residues (e.g., Phenylalanine, Leucine) in the pocket.

Experimental Protocols

Protocol: Synthesis of 1-(4-fluorophenyl)-4-(thiophen-2-yl)-3-phenoxy-2-azetidinone

Rationale: This protocol utilizes the Staudinger reaction to create a representative 4-heterocyclic analog.

Reagents:

-

4-Fluoroaniline (10 mmol)

-

Thiophene-2-carboxaldehyde (10 mmol)

-

Phenoxyacetyl chloride (12 mmol)

-

Triethylamine (TEA) (30 mmol)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Dissolve 4-fluoroaniline (1.11 g, 10 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in 30 mL anhydrous ethanol.

-

Reflux for 3-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool to monitor temperature. Filter the precipitate (imine), wash with cold ethanol, and dry under vacuum.

-

-

Cycloaddition (The Critical Step):

-

Dissolve the dried imine (10 mmol) and TEA (30 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere.

-

Cool the reaction mixture to 0°C (ice bath).

-

Add Phenoxyacetyl chloride (12 mmol) dropwise over 30 minutes. Control: Slow addition prevents ketene dimerization.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12-18h).

-

-

Work-up:

-

Wash the organic layer with 1N HCl (2 x 30 mL), saturated NaHCO3 (2 x 30 mL), and brine.

-

Dry over anhydrous Na2SO4 and concentrate via rotary evaporat

-

Technical Whitepaper: Thiophene-Based Beta-Lactam Antibiotics

Structural Bioisosterism, Synthesis, and Pharmacodynamics

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological utility of incorporating thiophene heterocycles into the beta-lactam scaffold. While the benzene ring was the classical side-chain substituent (e.g., Benzylpenicillin), the introduction of the thiophene ring—specifically the 2-thienyl and 3-thienyl isomers—revolutionized the spectrum of activity against Gram-negative organisms, particularly Pseudomonas aeruginosa. This document details the structure-activity relationships (SAR), synthetic pathways for side-chain attachment, and the stability mechanisms that define drugs like Ticarcillin , Temocillin , and Cefoxitin .

The Bioisosteric Rationale: Thiophene vs. Benzene

In beta-lactam design, the side chain attached to the C6 (penam) or C7 (cephem) position dictates the antibacterial spectrum and acid stability. Replacing a phenyl group with a thienyl group is a classic application of bioisosterism .

1.1 Electronic and Steric Properties

The thiophene ring is not merely a space-filler; it actively alters the physicochemical properties of the antibiotic:

-

Electron Density: Thiophene is

-excessive compared to benzene. This electron-donating character can influence the acidity of the -

Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially aiding diffusion through the porin channels of Gram-negative outer membranes.

-

Steric Bulk: The C–S bond is longer than the C–C bond, but the bond angle is tighter (

vs

1.2 Isomer Significance (2-Thienyl vs. 3-Thienyl)

The position of attachment matters:

-

2-Thienyl (e.g., Cefoxitin, Cephalothin): Mimics the benzyl group closely.

-

3-Thienyl (e.g., Ticarcillin, Temocillin): Often provides superior metabolic stability and improved activity against Pseudomonas.

Table 1: Comparative Properties of Side Chain Scaffolds

| Property | Phenyl (Benzene) | 2-Thienyl | 3-Thienyl |

| Electronic Nature | Neutral/Aromatic | ||

| Metabolic Stability | Moderate | High | Very High |

| Key Drug Example | Ampicillin | Cefoxitin | Ticarcillin, Temocillin |

| Primary Advantage | Broad Gram(+) | Anaerobic coverage | Anti-pseudomonal |

Structural Classes and Mechanisms

The integration of thiophene manifests in three distinct generations of efficacy.

2.1 Carboxypenicillins: Ticarcillin

Ticarcillin replaces the phenyl group of Carbenicillin with a 3-thienyl group.

-

Mechanism: The carboxylic acid on the side chain increases polarity, facilitating entry through Gram-negative porins.

-

Advantage: 2-4x more active against P. aeruginosa than Carbenicillin due to higher affinity for PBP-1A and PBP-3.

2.2 Cephamycins: Cefoxitin

Cefoxitin utilizes a 2-thienylacetyl side chain but adds a crucial 7-

-

Synergy: The thiophene side chain provides PBP affinity, while the methoxy group acts as a "shield," sterically hindering beta-lactamase enzymes from hydrolyzing the ring.

2.3 The "Resurrection" Agent: Temocillin

Temocillin is the 6-

-

Unique Profile: It possesses the 3-thienyl side chain of Ticarcillin (Gram-negative penetration) AND the methoxy shield of Cefoxitin (Stability).

-

Clinical Relevance: It is stable against ESBLs (Extended-Spectrum Beta-Lactamases) and AmpC, making it a valuable carbapenem-sparing agent today.

Figure 1: SAR decision tree illustrating the evolution from benzylpenicillin to thiophene-based derivatives.

Synthetic Methodologies

The synthesis of thiophene-based beta-lactams requires precise acylation of the beta-lactam nucleus (6-APA or 7-ACA). The following protocol focuses on the synthesis of a Ticarcillin-like precursor via the coupling of 3-thienylmalonic acid mono-ester to 6-APA.

3.1 Experimental Protocol: Acylation via Acid Chloride

Objective: Attach the 3-thienyl side chain to the 6-APA nucleus while preserving the beta-lactam ring integrity.

Reagents:

-

6-Aminopenicillanic acid (6-APA)

-

3-Thienylmalonic acid mono-benzyl ester (Side chain precursor)

-

Thionyl chloride (

) or Oxalyl chloride -

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Activation of Side Chain:

-

Dissolve 3-thienylmalonic acid mono-ester (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

-

Cool to 0°C. Add Oxalyl chloride (11 mmol) dropwise, followed by a catalytic drop of DMF.

-

Stir for 1 hour at 0°C, then allow to warm to Room Temperature (RT) for 1 hour.

-

Causality: This converts the carboxylic acid to the highly reactive acid chloride. Oxalyl chloride is preferred over thionyl chloride to avoid harsh acidic byproducts that degrade the beta-lactam.

-

-

Preparation of Nucleus:

-

Suspend 6-APA (10 mmol) in DCM (40 mL).

-

Add TEA (22 mmol) to solubilize the 6-APA by forming the triethylammonium salt.

-

Critical Check: Ensure the solution becomes clear. If not, the nucleophilic amine is not available for reaction.

-

-

Coupling (Schotten-Baumann conditions):

-

Cool the 6-APA solution to -10°C (Ice/Salt bath).

-

Add the acid chloride solution dropwise over 30 minutes.

-

Maintain temperature below 0°C to prevent ring opening (polymerization).

-

-

Workup:

-

Quench with water. Adjust pH to 2.0 with dilute HCl to precipitate the free acid form of the penicillin.

-

Extract with Ethyl Acetate. Dry over

. -

Self-Validation: TLC should show the disappearance of the polar 6-APA spot and the appearance of a less polar product spot.

-

-

Deprotection (Hydrogenolysis):

-

To remove the benzyl ester (if used), use

over Pd/C catalyst in methanol to yield the final dicarboxylic acid (Ticarcillin analog).

-

Figure 2: Synthetic workflow for the acylation of 6-APA with a thiophene-based side chain.

Biological Evaluation: MIC Determination

To validate the efficacy of the synthesized thiophene-beta-lactam, Minimum Inhibitory Concentration (MIC) testing is required, specifically comparing it against a benzene-analog control (e.g., Carbenicillin vs. Ticarcillin).

4.1 Broth Microdilution Protocol (CLSI Standards)

Objective: Determine the lowest concentration of antibiotic that inhibits visible growth of P. aeruginosa (ATCC 27853).

-

Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Prep:

-

Select 3-5 colonies from an overnight agar plate.

-

Suspend in saline to match 0.5 McFarland turbidity standard (

CFU/mL). -

Dilute 1:100 in CAMHB to reach a final testing concentration of

CFU/mL.

-

-

Plate Setup:

-

Use 96-well polystyrene plates.

-

Add 100 µL of antibiotic solution (serial 2-fold dilutions, e.g., 64 µg/mL down to 0.125 µg/mL).

-

Add 100 µL of diluted inoculum to each well.

-

-

Controls:

-

Growth Control: Broth + Bacteria (No drug).

-

Sterility Control: Broth only.

-

-

Incubation: 16–20 hours at 35°C

2°C. -

Readout: The MIC is the lowest concentration well with no visible turbidity.

Data Interpretation:

-

Ticarcillin Breakpoints (CLSI): Susceptible

16 µg/mL; Resistant -

Validation: If the thiophene derivative shows an MIC of 8-16 µg/mL against Pseudomonas, while the benzene analog shows 32-64 µg/mL, the bioisosteric advantage is confirmed.

References

-

Neu, H. C., & Garvey, G. J. (1975). Comparative in vitro activity and clinical pharmacology of ticarcillin and carbenicillin. Antimicrobial Agents and Chemotherapy. Link

-

Livermore, D. M., & Tulkens, P. M. (2009). Temocillin revived. Journal of Antimicrobial Chemotherapy. Link

-

Fuchs, P. C., et al. (1977). Cefoxitin: In vitro activity and susceptibility testing methods. Journal of Antibiotics. Link

-

Van Bambeke, F., et al. (2020). Temocillin: a systematic review of its pharmacology and clinical role. Clinical Microbiology and Infection. Link

The 1-Benzyl-4-(2-thienyl) Beta-Lactam Scaffold: A Technical Guide to Discovery and Validation

Topic: Discovery and Validation of the 1-Benzyl-4-(2-thienyl) Beta-Lactam Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

Historically, the beta-lactam ring (azetidin-2-one) has been synonymous with antibiotic activity. However, the "beta-lactam renaissance" has shifted focus toward non-antibiotic indications, specifically the inhibition of eukaryotic enzymes and tubulin polymerization. The 1-benzyl-4-(2-thienyl) beta-lactam scaffold represents a privileged structure in this domain, leveraging the lipophilicity of the thienyl moiety and the conformational flexibility of the N-benzyl group to target the colchicine-binding site of tubulin.

This guide provides a comprehensive technical roadmap for the synthesis, stereochemical control, and biological validation of this scaffold. It moves beyond basic chemistry into the causality of experimental design, ensuring a self-validating workflow for high-impact drug discovery.

Part 1: Chemical Synthesis & Stereochemical Control

The foundation of this scaffold discovery is the Staudinger [2+2] ketene-imine cycloaddition. This reaction is preferred for its versatility and the ability to control stereochemistry (cis/trans) through reaction conditions and substituent electronics.

The Synthetic Pathway

The synthesis is a two-step convergent protocol:

-

Schiff Base Formation: Condensation of benzylamine with 2-thiophenecarboxaldehyde.

-

Cycloaddition: Reaction of the imine with a ketene generated in situ from an acid chloride.

Mechanism of Action (Chemical)

The ketene attacks the imine to form a zwitterionic intermediate. The ring closure then proceeds via a conrotatory motion. The steric bulk of the thienyl and benzyl groups dictates the kinetic vs. thermodynamic product ratio.

Visualization: Synthetic Workflow

The following diagram outlines the critical path from raw materials to the isolated scaffold, highlighting decision nodes for stereocontrol.

Caption: Figure 1. Convergent synthesis workflow for the 1-benzyl-4-(2-thienyl) azetidin-2-one scaffold via Staudinger cycloaddition.

Part 2: Detailed Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols include specific checkpoints for self-validation.

Protocol A: Synthesis of N-Benzyl-2-thiophenecarboxaldimine

Objective: Create the requisite imine for the cycloaddition.

Reagents:

-

Benzylamine (1.0 equiv)

-

2-Thiophenecarboxaldehyde (1.0 equiv)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

Procedure:

-

Mixing: Dissolve 2-thiophenecarboxaldehyde (10 mmol) in 20 mL anhydrous DCM in a round-bottom flask.

-

Addition: Add benzylamine (10 mmol) dropwise at 0°C.

-

Dehydration: Add 2g of anhydrous MgSO₄ to the reaction mixture to trap generated water (driving equilibrium forward).

-

Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.

-

Workup: Filter off MgSO₄ and evaporate the solvent under reduced pressure.

-

Validation: Obtain ¹H NMR. Look for the characteristic imine proton singlet around δ 8.3–8.5 ppm. If this peak is absent, the reaction failed.

Protocol B: Staudinger Cycloaddition (Beta-Lactam Formation)

Objective: Form the azetidin-2-one ring.

Reagents:

-

Imine (from Protocol A) (1.0 equiv)

-

Acetoxyacetyl chloride (1.2 equiv) [For 3-acetoxy derivatives]

-

Triethylamine (Et₃N) (2.5 equiv)

-

Anhydrous DCM

Procedure:

-

Setup: Dissolve the imine (5 mmol) and Et₃N (12.5 mmol) in 30 mL anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (dry ice/acetone bath) to favor cis formation, or 0°C for mixed stereochemistry.

-

Ketene Precursor Addition: Add acetoxyacetyl chloride (6 mmol) dissolved in 10 mL DCM dropwise over 30 minutes. Slow addition is critical to prevent ketene dimerization.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir overnight (12-14h).

-

Workup: Wash the organic layer with water (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄.

-

Purification: Concentrate and purify via column chromatography (Silica gel, gradient Hexane:EtOAc).

-

Validation: IR Spectroscopy. Look for the intense carbonyl stretch of the beta-lactam ring at 1740–1780 cm⁻¹ . Absence of this band indicates ring opening or hydrolysis.

Part 3: Biological Validation & Mechanistic Insight

The 1-benzyl-4-(2-thienyl) scaffold is primarily investigated for anticancer activity , specifically as a tubulin polymerization inhibitor. The thienyl group mimics the pharmacophore of combretastatin A-4.

Mechanism of Action: Tubulin Destabilization

Unlike taxanes (stabilizers), this scaffold typically binds to the colchicine site of β-tubulin, preventing microtubule assembly during mitosis, leading to G2/M phase arrest and apoptosis.

Caption: Figure 2. Pharmacological cascade of the scaffold inducing apoptotic cell death via tubulin inhibition.

Quantitative Data Summary (Hypothetical/Representative)

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed with this scaffold in cancer cell lines (e.g., MCF-7, MDA-MB-231).

| Compound Variant (C3-Substituent) | Stereochemistry | IC₅₀ (MCF-7) [µM] | Tubulin Binding Affinity (Kd) |

| 3-Acetoxy | Cis | 2.5 - 5.0 | High |

| 3-Acetoxy | Trans | > 20.0 | Low |

| 3-Chloro | Cis | 5.0 - 8.0 | Moderate |

| 3-Hydroxy | Cis | 10.0 - 15.0 | Low |

Key Insight: The cis configuration is generally more potent due to better spatial alignment with the hydrophobic pocket of the colchicine binding site.

Part 4: Future Outlook & Optimization

To evolve this scaffold into a clinical candidate, future research must address:

-

Metabolic Stability: The beta-lactam ring is susceptible to hydrolysis. Bioisosteric replacement or steric shielding at C3 is required.

-

Solubility: The 1-benzyl and 4-thienyl groups are highly lipophilic. Introduction of polar groups (e.g., morpholine) on the benzyl ring can improve pharmacokinetic profiles.

References

-

Banik, B. K. (2010).

-Lactams. Springer. Link -

Singh, G. S. (2003). "Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems." Mini Reviews in Medicinal Chemistry, 3(5), 393-400. Link

-

O'Boyle, N. M., et al. (2010). "Synthesis, biochemical and biological evaluation of novel 4-aryl-1-benzyl-3-hydroxy-2-azetidinones as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for N-benzyl-4-aryl scaffold activity). Link

-

Wang, L., et al. (2010). "Design, synthesis, and biological evaluation of novel N-substituted-4-aryl-3-chloro-2-azetidinones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

Methodological & Application

Staudinger ketene-imine cycloaddition for 3-amino-beta-lactam synthesis

Application Note: Staudinger Ketene-Imine Cycloaddition for 3-Amino- -Lactam Synthesis

Executive Summary

The

This guide details the Staudinger Synthesis , specifically the [2+2] ketene-imine cycloaddition, optimized for introducing a nitrogen functionality at the C3 position. Unlike simple alkyl-

Mechanistic Foundation & Stereocontrol

To achieve high yields and specific diastereomers, one must understand the stepwise nature of the reaction. It is not a concerted pericyclic [2+2] reaction (which is thermally forbidden) but rather a stepwise process involving a zwitterionic intermediate.

The Reaction Pathway

-

Ketene Generation: The acid chloride is dehydrohalogenated by a tertiary amine base to form a reactive ketene in situ.

-

Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene (orthogonal approach).

-

Zwitterionic Intermediate: This is the selectivity-determining step. The intermediate can rotate around the C-N bond.

-

Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the ring.

Stereochemical Drivers (Torquoselectivity)

The cis/trans ratio is governed by the lifetime of the zwitterionic intermediate and the steric bulk of the substituents.

-

Electron-Donating Groups (EDGs) on the ketene (e.g., OR, NR2) tend to stabilize the zwitterion, allowing bond rotation and often favoring the thermodynamic trans product.

-

Electron-Withdrawing Groups (EWGs) or sterically demanding groups (like the Phthalimido group) often favor the kinetic cis product via the "Bose-Evans" transition state model.

Mechanistic Visualization

Figure 1: The stepwise mechanism of the Staudinger Cycloaddition. The stability of the Zwitterionic intermediate dictates the stereochemical outcome.

Strategic Planning: The "Masked" Amine

You cannot use aminoacetyl chloride (

| Precursor Strategy | Reagent | Pros | Cons |

| Azido Route | Azidoacetyl Chloride | • High atom economy• Converts to amine via | • Safety Hazard: Potentially explosive• Light sensitive |

| Phthalimido Route | Phthalimidoacetyl Chloride | • Highly crystalline products• Excellent cis-selectivity (Bose-Evans) | • Harsh deprotection ( |

Recommendation: This protocol uses the Azido Route for drug development applications due to the mild deprotection conditions (Staudinger Reduction) compatible with sensitive functional groups found in complex pharmacophores.

Detailed Protocol: 3-Azido- -Lactam Synthesis

Target: Synthesis of cis-1-(4-methoxyphenyl)-3-azido-4-phenylazetidin-2-one. Scale: 5.0 mmol.

Reagents & Equipment

-

Imine: N-(Benzylidene)-4-methoxyaniline (Pre-synthesized or commercial).

-

Acid Precursor: Azidoacetic acid (Commercial).

-

Activator: Oxalyl Chloride (

eq) + DMF (cat). -

Base: Triethylamine (

), distilled over -

Solvent: Dichloromethane (DCM), anhydrous.

-

Equipment: Flame-dried Schlenk flask, argon balloon/line, syringe pump (critical).

Step-by-Step Methodology

Phase A: In-Situ Generation of Azidoacetyl Chloride

Safety Note: Azidoacetyl chloride is explosive. Do not isolate. Generate in solution and use immediately.

-

Charge a flame-dried 25 mL flask with Azidoacetic acid (5.5 mmol, 1.1 eq) and anhydrous DCM (10 mL).

-

Cool to 0°C under Argon.

-

Add catalytic DMF (1 drop).

-

Add Oxalyl Chloride (6.0 mmol) dropwise. Gas evolution (

, -

Stir at room temperature (RT) for 1 hour until gas evolution ceases. This is Solution A.

Phase B: Cycloaddition (The Staudinger Reaction)

-

In a separate 50 mL Schlenk flask, dissolve the Imine (5.0 mmol, 1.0 eq) and

(15.0 mmol, 3.0 eq) in anhydrous DCM (20 mL). -

Cool this Imine solution to -78°C (Dry ice/Acetone bath). Note: Lower temperatures favor kinetic control and prevent ketene dimerization.

-

Transfer Solution A (Acid Chloride) to a syringe.

-

Critical Step: Add Solution A to the Imine solution dropwise over 1 hour using a syringe pump.

-

Why? Keeping the instantaneous concentration of ketene low prevents ketene-ketene dimerization and favors the reaction with the imine.

-

-

Allow the reaction to warm slowly to RT overnight (approx. 12-14 hours).

Phase C: Workup & Purification

-

Quench the reaction with saturated

(20 mL). -

Extract with DCM (

mL). -

Wash combined organics with 1M HCl (to remove unreacted imine/aniline) and Brine.

-

Dry over

and concentrate in vacuo (do not heat above 40°C due to azide). -

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

-

The cis-isomer typically elutes after the trans-isomer (confirm with TLC).

-

Phase D: Staudinger Reduction (Azide Amine)

-

Dissolve the purified 3-azido-

-lactam in THF/Water (10:1). -

Add Triphenylphosphine (

, 1.2 eq). -

Stir at RT for 4 hours. Nitrogen gas (

) will evolve. -

The intermediate iminophosphorane hydrolyzes to the free amine.

-

Purify via acid-base extraction or crystallization.

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-amino-

Validation & Troubleshooting

Stereochemical Assignment (NMR)

The coupling constant between protons at C3 and C4 (

-

Cis-isomer:

-

Trans-isomer:

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Ketene Dimerization | Decrease addition rate of acid chloride; Increase dilution. |

| No Reaction | Wet Solvents | Ketene hydrolyzed by water. Use freshly distilled DCM and flame-dry glassware. |

| Imine Hydrolysis | Acidic Impurities | Ensure |

| Poor Diastereoselectivity | Temperature too high | Maintain -78°C during addition. Switch to Phthalimido- group if cis is strictly required. |

References

-

Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

-

Bose, A. K., et al. (1973). "Studies on lactams. XXVIII. Stereochemistry of beta-lactam formation." Tetrahedron, 29(16), 2355-2359. [Link]

-

Palomo, C., et al. (1999). "Asymmetric Synthesis of

-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 1999(11), 3223-3235. [Link] -

Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406. [Link]

-

Jiao, L., et al. (2006). "Catalytic Asymmetric Staudinger Reactions." Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

Disclaimer: This protocol involves hazardous chemicals including azides and acid chlorides. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Note & Protocol: Synthesis of 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one via Schiff Base Chemistry

Abstract

This document provides a comprehensive guide for the synthesis of 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one, a valuable β-lactam scaffold for pharmaceutical research and drug development. The synthetic strategy hinges on the classic Staudinger [2+2] ketene-imine cycloaddition, a robust and versatile method for constructing the azetidin-2-one ring system.[1][2] We present a detailed, three-stage protocol that begins with the formation of an N-benzyl-(thiophen-2-yl)methanimine (Schiff base), followed by its cycloaddition with a ketene generated in situ to yield a 3-chloro-β-lactam intermediate. The final stage involves a nucleophilic substitution to install the key amino functionality at the C3 position. This guide offers deep mechanistic insights, step-by-step experimental procedures, safety protocols, and data presentation to ensure reproducibility and success for researchers in organic synthesis and medicinal chemistry.

Introduction: The Enduring Significance of β-Lactams

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2] The inherent ring strain of this four-membered heterocycle makes it a potent acylating agent for bacterial transpeptidases, leading to its powerful antibiotic properties. Beyond antibiotics, substituted monocyclic β-lactams are being explored as cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors, making their efficient synthesis a topic of continuous interest.[2][3]

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, represents one of the most general and reliable methods for β-lactam construction.[1][4] This application note details its application to the synthesis of a specific, functionalized β-lactam, 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one, providing a foundational template for the synthesis of related analogues.

Synthetic Strategy & Mechanistic Overview

The synthesis is executed in three principal stages, beginning with commercially available starting materials.

Caption: Mechanism of the Staudinger Cycloaddition.

Stage 3: Installation of the Amino Group

Directly forming a 3-amino-β-lactam via the Staudinger reaction is complex. A more reliable route involves the synthesis of a 3-halo precursor followed by substitution. Here, we use the 3-chloro product from Stage 2.

-

Azide Formation: The 3-chloro-β-lactam undergoes a nucleophilic substitution (Sₙ2) reaction with sodium azide (NaN₃) to form a 3-azido-β-lactam.

-

Staudinger Reduction: The resulting organic azide is then cleanly reduced to the primary amine using the Staudinger Reduction. [5]Triphenylphosphine (PPh₃) attacks the terminal nitrogen of the azide, leading to the formation of an iminophosphorane and the extrusion of dinitrogen gas (N₂). [6]Subsequent hydrolysis of the iminophosphorane intermediate yields the desired 3-amino product and triphenylphosphine oxide as a byproduct. [5][7]This method is exceptionally mild and tolerant of many functional groups.

Safety & Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Thiophene-2-carbaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [8][9][10]Avoid inhalation of vapors.

-

Benzylamine: Corrosive and toxic. Causes severe skin burns and eye damage.

-

Chloroacetyl Chloride: EXTREMELY CORROSIVE AND LACHRYMATORY. Causes severe skin burns and eye damage. Reacts violently with water. Must be handled with extreme caution using a dry syringe or cannula.

-

Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled.

-

Sodium Azide (NaN₃): HIGHLY TOXIC. Fatal if swallowed or in contact with skin. Can form explosive heavy metal azides. Do not allow contact with acids (releases toxic hydrazoic acid gas) or metal spatulas/pipes.

-

Anhydrous Solvents (Dichloromethane, Dioxane): Use anhydrous grade solvents for the Staudinger reaction. Dichloromethane is a suspected carcinogen. Dioxane is flammable.

Experimental Protocols

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | ≥98% | Sigma-Aldrich |

| Benzylamine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5%, dried | Sigma-Aldrich |

| Sodium Azide (NaN₃) | N₃Na | 65.01 | ≥99.5% | Sigma-Aldrich |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | ≥99% | Sigma-Aldrich |

| Anhydrous Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Anhydrous DMF | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reagent Grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | ~86.18 | ACS Grade | Fisher Scientific |

Protocol 1: Synthesis of N-benzyl-1-(thiophen-2-yl)methanimine (Schiff Base)

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (5.61 g, 50.0 mmol) and absolute ethanol (40 mL).

-

While stirring, add benzylamine (5.36 g, 5.45 mL, 50.0 mmol) dropwise over 5 minutes.

-

Add a few drops of glacial acetic acid to catalyze the reaction. [11]4. Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting yellow oil is the crude Schiff base. This product is often of sufficient purity to be carried forward to the next step without further purification. Yield is typically quantitative.

Protocol 2: Synthesis of 3-chloro-1-benzyl-4-(thiophen-2-yl)azetidin-2-one

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Dissolve the crude Schiff base from Protocol 1 (~50.0 mmol) in 100 mL of anhydrous dioxane.

-

Add triethylamine (6.07 g, 8.36 mL, 60.0 mmol, 1.2 eq) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of chloroacetyl chloride (6.21 g, 4.4 mL, 55.0 mmol, 1.1 eq) in 20 mL of anhydrous dioxane.

-

Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. [12]8. A white precipitate of triethylammonium hydrochloride will form. Remove the salt by vacuum filtration, washing the solid with a small amount of ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the crude residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes) to afford the title compound as a solid.

Protocol 3: Synthesis of 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one

Step 3a: Synthesis of 3-azido-1-benzyl-4-(thiophen-2-yl)azetidin-2-one

-

In a 100 mL round-bottom flask, dissolve the purified 3-chloro-β-lactam from Protocol 2 (e.g., 2.78 g, 10.0 mmol) in 40 mL of anhydrous Dimethylformamide (DMF).

-

Add sodium azide (0.98 g, 15.0 mmol, 1.5 eq). CAUTION: HIGHLY TOXIC.

-

Heat the mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water and stir for 15 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 3-azido-β-lactam is typically a solid and can be purified by recrystallization from an ethanol/water mixture if necessary.

Step 3b: Staudinger Reduction to the 3-amino-β-lactam

-

Dissolve the 3-azido-β-lactam from Step 3a (e.g., 2.84 g, 10.0 mmol) in a mixture of Tetrahydrofuran (THF) (50 mL) and water (5 mL).

-

Add triphenylphosphine (2.88 g, 11.0 mmol, 1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature. Vigorous evolution of N₂ gas should be observed.

-

Continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the azide starting material.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL) to extract the protonated amine product into the aqueous layer. The byproduct, triphenylphosphine oxide, will remain in the organic layer.

-

Cool the acidic aqueous layers in an ice bath and basify to pH ~10-11 by the slow addition of 2M NaOH.

-

Extract the free amine product back into ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one.

Data Summary

| Compound | Stage | Theoretical Yield (g) | Typical Actual Yield (%) | Physical Appearance |

| N-benzyl-1-(thiophen-2-yl)methanimine | 1 | 10.07 | >95% (crude) | Yellow Oil |

| 3-chloro-1-benzyl-4-(thiophen-2-yl)azetidin-2-one | 2 | 13.90 | 60-75% | Off-white to pale yellow solid |

| 3-azido-1-benzyl-4-(thiophen-2-yl)azetidin-2-one | 3a | 14.22 | 85-95% | White to pale yellow solid |

| 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one | 3b | 12.92 | 80-90% | White solid |

Note: Yields are calculated based on an initial 50.0 mmol scale for Stage 1 and carried through stoichiometrically.

References

-

Wikipedia. (n.d.). Staudinger synthesis. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved February 12, 2026, from [Link]

-

Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(8), 925–936. [Link]

-

Singh, G. S. (2004). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 4(1), 69-86. [Link]

-

Al-Sadeq, D. W., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19992. [Link]

-

ResearchGate. (n.d.). General overview of the reaction mechanism for the Staudinger synthesis.... Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved February 12, 2026, from [Link]

-

González-Bello, C., & Alcaide, B. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3939-3957. [Link]

-

Krasavin, M., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22946–22955. [Link]

-

Oxford Academic. (2019). Aromatic Azido-selective Reduction via the Staudinger Reaction Using Tri-n-butylphosphonium Tetrafluoroborate with Triethylamine. Chemistry Letters, 48(10), 1238-1241. [Link]

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]

- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of Chemical and Pharmaceutical Research, 3(4), 810-815.

- ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

-

Wikipedia. (n.d.). Staudinger reaction. Retrieved February 12, 2026, from [Link]

-

BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

-

BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved February 12, 2026, from [Link]

-

MDPI. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 4949. [Link]

- S. Jubie et al. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research, 1(2), 154-158.

-

Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13, 33268-33293. [Link]

-

National Center for Biotechnology Information. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33268–33293. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors... Molecules, 25(9), 2236. [Link]

-

National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16335–16353. [Link]

- Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67.

-

Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 943720. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 6, 54109-54116. [Link]

- Systematic Reviews in Pharmacy. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N-Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(11), 1730-1738.

-

PubChem. (n.d.). N-(3-{2-[(3-{[(Z)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. Retrieved February 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Acta Crystallographica Section E, 66(Pt 11), o2777. [Link]

Sources

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. sphinxsai.com [sphinxsai.com]

Application Note: Stereocontrolled Synthesis of 2-Azetidinones (β-Lactams)

Executive Summary & Mechanistic Rationale

The 2-azetidinone (β-lactam) ring is the pharmacophore of the most widely used class of antibiotics (penicillins, cephalosporins, carbapenems). The biological activity of these molecules is intrinsically linked to their stereochemistry at the C3 and C4 positions.

The Staudinger Ketene-Imine Cycloaddition remains the most versatile method for constructing this ring. However, achieving high diastereoselectivity requires a rigorous understanding of Kinetic versus Thermodynamic control.

The Mechanistic Divergence

The reaction proceeds via a [2+2] cycloaddition between a ketene (generated in situ from an acid chloride) and an imine (Schiff base).

-

Nucleophilic Attack: The imine nitrogen attacks the ketene carbonyl (sp carbon), forming a zwitterionic intermediate.

-

Conrotatory Ring Closure: This zwitterion undergoes electrocyclic ring closure.

-

Kinetic Pathway (cis): The "endo" transition state is kinetically favored due to attractive charge interactions and secondary orbital overlap, leading to the cis-β-lactam.

-

Thermodynamic Pathway (trans): If the reaction temperature is high, or if the cis-product is subjected to basic conditions, the C3 proton can be abstracted (via enolate formation), allowing equilibration to the sterically less crowded trans-isomer.

-

Pathway Visualization

The following diagram illustrates the bifurcation between kinetic and thermodynamic outcomes.

Caption: Mechanistic bifurcation in Staudinger synthesis. Kinetic control favors cis; thermodynamic equilibration favors trans.

Protocol A: Kinetic Synthesis of cis-Azetidinones

Objective: Isolate the kinetically favored cis-isomer by maintaining low temperature and preventing equilibration.

Reagents & Equipment

-

Acid Chloride: Phenoxyacetyl chloride (or equivalent activated acid derivative).

-

Imine: N-Benzylideneaniline (Schiff base derived from benzaldehyde and aniline).

-

Base: Triethylamine (Et₃N) - used to generate the ketene.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Dry Nitrogen or Argon.

-

Temperature: 0°C to -78°C (Substrate dependent; 0°C is standard for robust substrates).

Step-by-Step Procedure

-

Preparation of Imine Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 1.0 equiv of the Schiff base (Imine) in anhydrous DCM (0.1 M concentration). Flush with Argon.

-

Thermal Equilibration: Cool the solution to 0°C using an ice/water bath. (For highly reactive ketenes, use -78°C acetone/dry ice bath).

-

Addition of Base: Add 1.5 equiv of Triethylamine (Et₃N) via syringe. Stir for 5 minutes.

-

Controlled Addition of Acid Chloride (The Critical Step): Dissolve 1.2 equiv of the Acid Chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes.

-

Note: Slow addition ensures the concentration of free ketene remains low, minimizing dimerization side-reactions, but the low temperature locks the kinetic cis stereochemistry upon cycloaddition.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 4–6 hours. Monitor via TLC (typically 20% EtOAc/Hexane). The disappearance of the imine spot indicates completion.

-

Quench & Workup:

-

Wash the organic layer with saturated NaHCO₃ (2x) to remove excess acid/salts.

-

Wash with Water (1x) and Brine (1x).

-

Dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography.

-

Result: Predominantly cis-β-lactam (J_H3-H4 coupling constant typically 4–6 Hz).

-

Protocol B: Thermodynamic Synthesis of trans-Azetidinones

Objective: Access the trans-isomer. While direct trans-synthesis is possible with specific chiral auxiliaries, the most robust general protocol involves Base-Mediated Epimerization of the cis-isomer (or the crude cis/trans mixture).

Reagents & Equipment

-

Substrate: cis-β-lactam (from Protocol A) or crude reaction mixture.

-

Epimerization Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃).

-

Solvent: Acetonitrile (MeCN) or Toluene.

-

Temperature: Reflux or Room Temperature (depending on C3-proton acidity).

Step-by-Step Procedure

-

Dissolution: Dissolve the cis-β-lactam (or mixture) in Acetonitrile (0.1 M).

-

Catalyst Addition: Add 0.1 – 0.5 equiv of DBU.

-

Mechanism: The base abstracts the acidic proton at C3 (alpha to the carbonyl). The resulting enolate is planar. Reprotonation occurs from the less hindered face, yielding the trans isomer.

-

-

Reflux/Stir:

-

For activated rings (electron-withdrawing groups at N1): Stir at Room Temperature for 2 hours.

-

For unactivated rings: Reflux (80°C) for 4–12 hours.

-

-

Monitoring: Monitor via ¹H NMR or TLC. The trans-isomer is typically more polar (lower Rf) or distinct on NMR (J_H3-H4 coupling constant < 2 Hz).

-

Workup:

-

Evaporate solvent.

-

Redissolve in DCM, wash with dilute HCl (to remove DBU), then NaHCO₃.

-

Dry and concentrate.

-

-

Purification: Flash Column Chromatography.

-

Result: Predominantly trans-β-lactam .

-

Workflow Visualization

Caption: Operational workflow connecting the kinetic synthesis (Protocol A) to the thermodynamic equilibration (Protocol B).

Comparative Analysis & Troubleshooting

Data Summary: Reaction Parameters

| Parameter | Protocol A (Kinetic) | Protocol B (Thermodynamic) |

| Target Isomer | cis (3S, 4R / 3R, 4S) | trans (3S, 4S / 3R, 4R) |

| Key Mechanism | Concerted [2+2] (Endo) | Enolization / Reprotonation |

| Temperature | Low (-78°C to 0°C) | High (RT to Reflux) |

| Addition Rate | Slow (Acid Chloride) | N/A (Batch stirring) |

| Base | Triethylamine (Stoichiometric) | DBU (Catalytic) |

| Diagnostic NMR |

Troubleshooting Guide

-

Low Yield in Protocol A: Ensure the Acid Chloride is not hydrolyzed. Use freshly distilled DCM. If the imine is stable, increase temp to RT, but expect lower stereoselectivity.

-

No Epimerization in Protocol B: If the C3 proton is not acidic enough (e.g., lack of electron-withdrawing groups), stronger bases (LDA at -78°C) followed by protonation with a bulky proton source (BHT) may be required, though DBU is sufficient for most N-aryl/N-acyl azetidinones.

-

Identification: Always use ¹H NMR coupling constants (

) to verify stereochemistry. Cis protons couple more strongly than trans protons in the rigid 4-membered ring.

References

-

Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

-

Bose, A. K., et al. (2000). "Microwave-Induced Organic Reaction Enhancement (MORE) Chemistry: Techniques for Rapid Stereocontrolled Synthesis of Beta-Lactams." Journal of Chemical Sciences.

-

Banik, B. K. (2010). "Beta-Lactams: Synthesis and Biological Evaluation." Current Medicinal Chemistry.

-

Palomo, C., et al. (1999). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry.

-

Jiao, L., et al. (2006). "Catalytic Asymmetric Staudinger Reactions." Accounts of Chemical Research.

Preparation of imines from benzylamine and thiophene-2-carboxaldehyde

Application Note: High-Efficiency Synthesis of Thiophene-Based Imines

Subject: Preparation of

Introduction & Scientific Context

The condensation of primary amines with carbonyl compounds to form azomethines (Schiff bases) is a cornerstone reaction in medicinal chemistry. Specifically, Schiff bases derived from thiophene-2-carboxaldehyde and benzylamine represent a critical scaffold in the development of bioactive heterocyclic compounds.

Why this reaction matters:

-

Pharmacophore Relevance: The thiophene moiety is a bioisostere of the phenyl ring, often improving metabolic stability and lipophilicity in drug candidates. Thiophene-imines have demonstrated significant antibacterial, antifungal, and anti-inflammatory activities [1].

-

Synthetic Utility: This reaction serves as a model for nucleophilic addition-elimination mechanisms and provides a precursor for reducing amines (via reductive amination) or synthesizing

-lactams (via Staudinger cycloaddition).

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of the thiophene aldehyde. This forms an unstable carbinolamine intermediate, which undergoes acid-catalyzed or thermal dehydration to yield the imine.

Experimental Design Strategy

To ensure reproducibility and high yield, we must address the reversible nature of this reaction. The equilibrium constant (

Methodological Comparison:

| Parameter | Method A: Solution Phase (Classic) | Method B: Solvent-Free (Green) | Method C: Desiccant-Assisted |

| Solvent | Ethanol/Methanol (Anhydrous) | None (Neat) | Dichloromethane (DCM) |

| Catalyst | Glacial Acetic Acid (Trace) | None | None |

| Water Removal | Azeotropic distillation (if Toluene) or Reflux | Evaporation | Anhydrous |

| Time | 2–4 Hours | 10–30 Minutes | 6–12 Hours |

| Yield | 85–90% | 90–98% | 90–95% |

| Application | Scale-up / Bulk Synthesis | Rapid Screening / Library Gen. | Sensitive Substrates |

Recommendation: For standard laboratory preparation, Method A (Ethanol Reflux) is the most robust for obtaining crystalline products. Method B is superior for high-throughput synthesis.

Detailed Protocols

Materials & Reagents

-

Thiophene-2-carboxaldehyde (CAS: 98-03-3): Liquid, bp 197°C. Note: Ensure liquid is clear/light yellow. Darkening indicates oxidation to acid.

-

Benzylamine (CAS: 100-46-9): Liquid, bp 185°C. Caution: Corrosive.

-

Ethanol (Absolute): Solvent.

-

Glacial Acetic Acid: Catalyst.

Protocol A: Standard Solution-Phase Synthesis

-

Preparation:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (1.12 g) of thiophene-2-carboxaldehyde in 15 mL of absolute ethanol.

-

-

Addition:

-

Add 10 mmol (1.07 g) of benzylamine dropwise to the stirring solution.

-

Observation: A mild exotherm may occur. The solution typically turns yellow.

-

-

Catalysis:

-

Add 2–3 drops of glacial acetic acid.

-

Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity.

-

-

Reaction:

-

Attach a reflux condenser.

-

Heat the mixture to reflux (

C) for 3 hours . -

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexane). The aldehyde spot (

) should disappear.

-

-

Work-up:

-

Cool the mixture to room temperature, then place in an ice bath for 30 minutes.

-

If solid forms: Filter the precipitate, wash with cold ethanol, and dry.

-

If oil forms: Remove solvent via rotary evaporation. Dissolve the residue in minimal hot ethanol/hexane (1:1) and cool to induce crystallization.

-

-

Purification:

-

Recrystallize from hot ethanol to yield pale yellow crystals.

-

Protocol B: Green Solvent-Free Synthesis (Mortar & Pestle)

-

Mixing:

-

Place 10 mmol of thiophene-2-carboxaldehyde and 10 mmol of benzylamine in a porcelain mortar.

-

-

Grinding:

-

Grind the mixture vigorously with a pestle for 10–15 minutes .

-

Observation: The mixture will likely become a thick paste or solidify as the imine forms and water is released (and subsequently evaporates or is adsorbed).

-

-

Isolation:

-

Wash the solid with cold water to remove unreacted amine/aldehyde traces.

-

Recrystallize from ethanol.

-

Advantage: This method minimizes solvent waste and is ideal for "Green Chemistry" metrics [2].

-

Characterization & Validation

To validate the structure of

NMR Spectroscopy (

-

Azomethine Proton (-CH=N-): A distinct singlet is expected between

8.3 – 8.6 ppm . This confirms the formation of the imine bond. -

Benzylic Protons (-CH

-): A singlet around -

Thiophene Protons: Multiplets in the range of

7.0 – 7.6 ppm .

FT-IR Spectroscopy:

-

C=N Stretch: The diagnostic band appears at 1610 – 1630 cm

. -

Absence of C=O: Disappearance of the aldehyde carbonyl stretch (approx. 1660-1700 cm

). -

Absence of N-H: Disappearance of the primary amine doublet (3300-3400 cm

).

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the chemical pathway and the experimental workflow.

Figure 1: Acid-Catalyzed Imine Formation Mechanism

Caption: Step-wise mechanism showing activation, addition, and dehydration phases.

Figure 2: Experimental Workflow (Method A)

Caption: Decision-tree workflow for the solution-phase synthesis protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is an oil or too soluble. | Evaporate solvent completely. Triturate the oily residue with cold hexane to induce crystallization. |

| Starting Material Remains | Equilibrium limitation (Water). | Add molecular sieves (3Å or 4Å) to the reaction flask to trap water. |

| Dark Product Color | Oxidation of thiophene/amine. | Perform reaction under Nitrogen ( |

| Hydrolysis | Moisture sensitivity. | Store product in a desiccator. Ensure NMR solvents ( |

Safety & Compliance

-

Benzylamine: Highly alkaline and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

-

Thiophene-2-carboxaldehyde: Harmful if swallowed. Avoid inhalation of vapors.

-

Waste Disposal: Dispose of halogenated (if DCM used) and non-halogenated solvents in appropriate organic waste streams.

References

-

Biological Activity of Thiophene Schiff Bases: Mishra, A. P., et al. "Synthesis, structure and antimicrobial activity of some Schiff base complexes." Journal of Saudi Chemical Society, vol. 16, no. 4, 2012. [Link]

-

Green Synthesis Methodology: Qin, W., et al. "A green and efficient synthesis of Schiff bases." Journal of Chemical Research, vol. 37, no. 1, 2013. [Link]

-

General Schiff Base Protocols: Tidwell, T. T. "Preparation of Schiff Bases." Organic Syntheses, Coll. Vol. 6, p. 901. [Link]

Precision Functionalization of the C3-Amino Group in Azetidin-2-one Scaffolds

Executive Summary

The azetidin-2-one (β-lactam) ring is the pharmacophore of the most widely used class of antibiotics. While the N1 and C4 positions often dictate pharmacokinetic properties and stability, the C3-amino group is the primary vector for antibacterial spectrum and potency. Functionalization of this site—typically via acylation to form an amido side chain—is the defining step in the synthesis of semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins.

This guide provides high-fidelity protocols for the chemoselective functionalization of the C3-amino group. It addresses the central challenge of β-lactam chemistry: modifying the exocyclic amine without compromising the strain-energy-dependent integrity of the four-membered ring.

Strategic Considerations & Chemical Logic

The Reactivity Hierarchy

The C3-amino-azetidin-2-one scaffold presents a dichotomy of reactivity:

-

C3-Amine (Nucleophile): A primary amine (

for the conjugate acid). It is the desired site of reaction. -

C2-Carbonyl (Electrophile): The carbonyl carbon of the β-lactam is highly strained. Nucleophilic attack here leads to ring opening (beta-elimination or hydrolysis) and total loss of biological activity.

Expert Insight: The N1 nitrogen of the lactam ring is non-nucleophilic due to resonance delocalization with the C2 carbonyl. Therefore, chemoselectivity is generally high for the C3-amine over N1. However, the choice of base and temperature is critical to prevent base-catalyzed ring hydrolysis or C3-epimerization.

Stereochemical Integrity

The C3 position is a chiral center. In bioactive β-lactams, the stereochemistry is typically cis or trans relative to C4 substituents.

-

Risk: Strong bases can deprotonate C3 (especially after acylation when the proton becomes

-amido), leading to epimerization. -

Solution: Use non-nucleophilic, hindered organic bases (e.g., DIPEA, NMM) and maintain temperatures

C during activation steps.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Bond Formation)

The gold standard for synthesizing semi-synthetic β-lactam antibiotics.

Objective: Convert the C3-amino group into a C3-amido moiety using an acid chloride.

Materials

-

Substrate: 3-amino-azetidin-2-one derivative (1.0 equiv).

-

Reagent: Acid Chloride (e.g., Phenylacetyl chloride) (1.1 equiv).

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.2 equiv). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: 5%

(aq).

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the 3-amino-azetidin-2-one (1.0 mmol) in anhydrous DCM (10 mL).

-